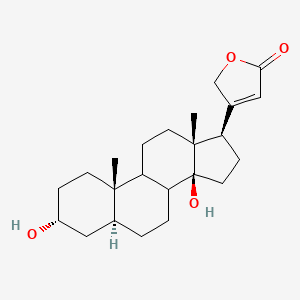![molecular formula C22H22BrFN4O2 B14742333 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide CAS No. 6171-08-0](/img/structure/B14742333.png)
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with bromine and methyl groups, along with a fluorophenyl group and an acetamide moiety. Its unique structure makes it an interesting subject for chemical synthesis and research.
準備方法
The synthesis of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The bromination of 3,5-dimethylpyrazole can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 4-bromo-3,5-dimethylpyrazole is then reacted with an appropriate acetamide derivative to introduce the acetamide group. The final step involves the condensation of the intermediate with 4-[(2-fluorophenyl)methoxy]benzaldehyde to form the desired compound.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, as well as the development of scalable processes for each synthetic step.
化学反応の分析
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, potentially altering its reactivity and properties.
Condensation Reactions: The acetamide moiety can participate in condensation reactions with other carbonyl compounds to form new derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against certain diseases or conditions.
Industry: The compound’s properties may make it useful in the development of new materials or as a reagent in industrial processes.
作用機序
The mechanism by which 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests that it could act as an inhibitor or modulator of certain biochemical processes, although further research would be needed to elucidate its precise mechanism of action.
類似化合物との比較
Similar compounds to 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide include other pyrazole derivatives with different substituents. For example:
5-Bromo-2-(3,5-dimethylpyrazol-1-yl)pyridine: This compound features a pyridine ring instead of an acetamide moiety and may exhibit different reactivity and properties.
2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine:
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer distinct properties and reactivity compared to other similar compounds.
特性
CAS番号 |
6171-08-0 |
|---|---|
分子式 |
C22H22BrFN4O2 |
分子量 |
473.3 g/mol |
IUPAC名 |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide |
InChI |
InChI=1S/C22H22BrFN4O2/c1-14(25-26-21(29)12-28-16(3)22(23)15(2)27-28)17-8-10-19(11-9-17)30-13-18-6-4-5-7-20(18)24/h4-11H,12-13H2,1-3H3,(H,26,29) |
InChIキー |
JCBQGQGXXALKRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC(=O)NN=C(C)C2=CC=C(C=C2)OCC3=CC=CC=C3F)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
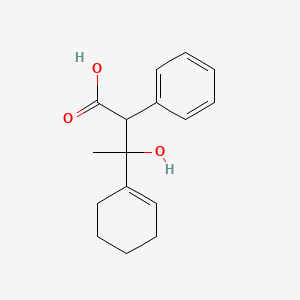
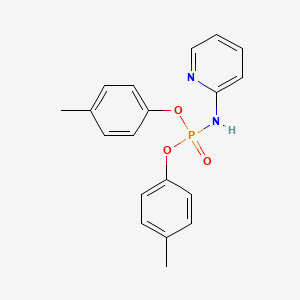
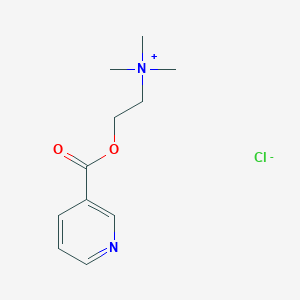
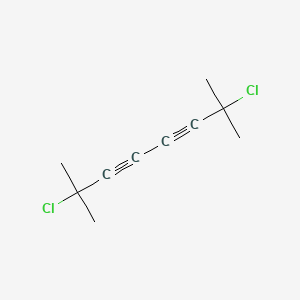
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
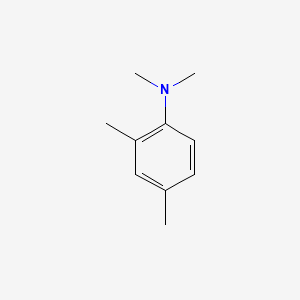
![[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate](/img/structure/B14742282.png)
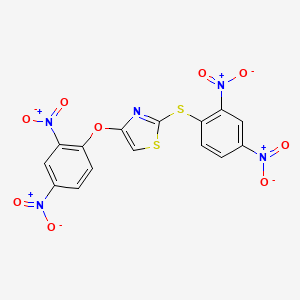
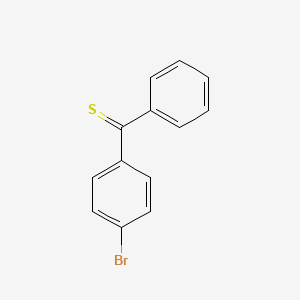
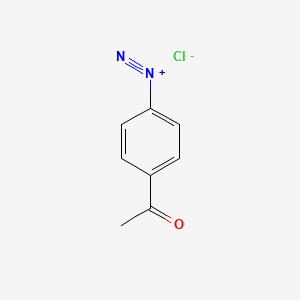
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid](/img/structure/B14742305.png)
